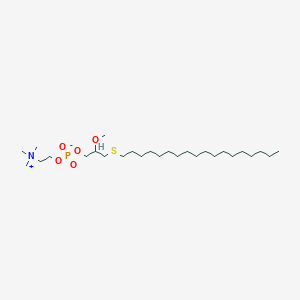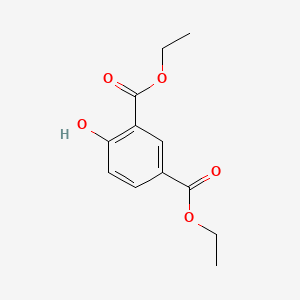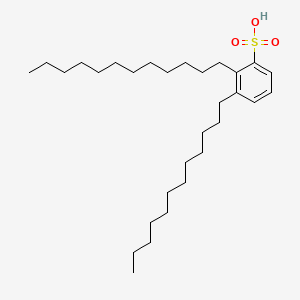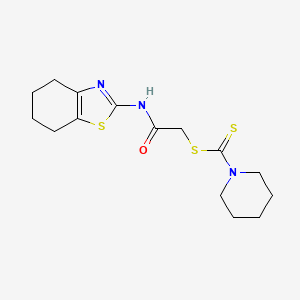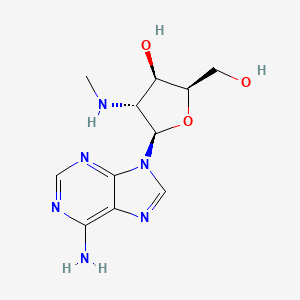
2'-Methylamino-2'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methylamino-2’-deoxyadenosine is a modified nucleoside analog derived from adenosine. It features a methylamino group at the 2’ position of the ribose sugar, replacing the hydroxyl group. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methylamino-2’-deoxyadenosine typically involves the modification of adenosine through a series of chemical reactions. One common method includes the protection of the hydroxyl groups on the ribose sugar, followed by the introduction of the methylamino group at the 2’ position. The final step involves deprotection to yield the desired compound. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2’-Methylamino-2’-deoxyadenosine may involve biotechnological approaches using recombinant strains of Escherichia coli. These strains are engineered to overexpress enzymes that facilitate the conversion of precursor molecules into the target compound. This method is advantageous due to its efficiency and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Methylamino-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the methylamino group, potentially leading to the formation of amino derivatives.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include various derivatives of 2’-Methylamino-2’-deoxyadenosine, each with distinct chemical and biological properties. These derivatives are often used in further research and development .
Wissenschaftliche Forschungsanwendungen
2’-Methylamino-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Research focuses on its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: It is used in the development of diagnostic tools and therapeutic agents
Wirkmechanismus
The mechanism of action of 2’-Methylamino-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, leading to the inhibition of cell proliferation. This makes it a potential candidate for antiviral and anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
2’-Amino-2’-deoxyadenosine: Similar in structure but lacks the methyl group, leading to different biological activities.
2’-Fluoro-2’-deoxyadenosine: Contains a fluorine atom instead of a methylamino group, resulting in distinct chemical properties.
2’-Chloropentostatin: Another nucleoside analog with unique structural features and biological activities.
Uniqueness: 2’-Methylamino-2’-deoxyadenosine is unique due to the presence of the methylamino group, which imparts specific chemical reactivity and biological activity. This modification enhances its potential as a therapeutic agent and a tool for biochemical research .
Eigenschaften
CAS-Nummer |
134934-94-4 |
|---|---|
Molekularformel |
C11H16N6O3 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c1-13-6-8(19)5(2-18)20-11(6)17-4-16-7-9(12)14-3-15-10(7)17/h3-6,8,11,13,18-19H,2H2,1H3,(H2,12,14,15)/t5-,6-,8+,11-/m1/s1 |
InChI-Schlüssel |
XYSBLNMHIXKMEB-JJCHFMHPSA-N |
Isomerische SMILES |
CN[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Kanonische SMILES |
CNC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


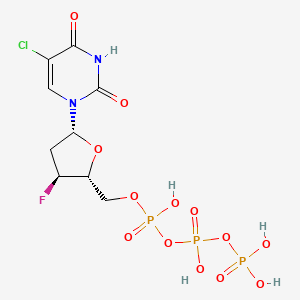
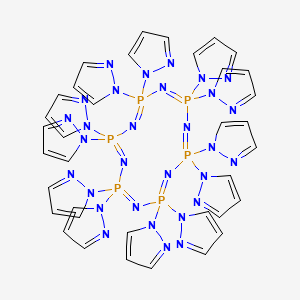
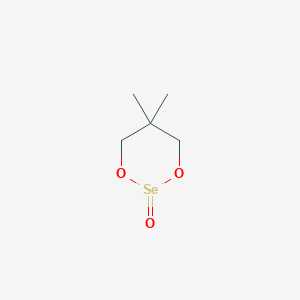
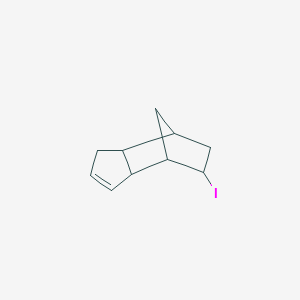

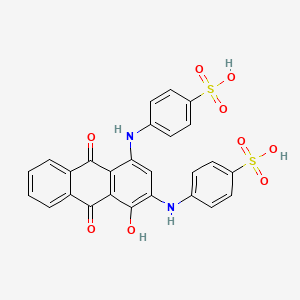

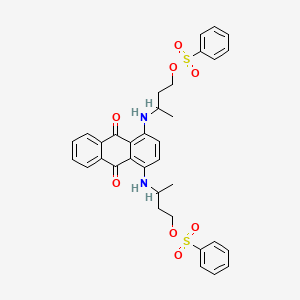
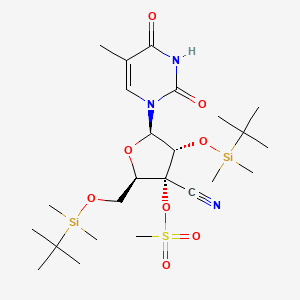
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
